molecular formula C12H12N2O2 B3813208 [4-(3-Methoxypyrazin-2-yl)phenyl]methanol

[4-(3-Methoxypyrazin-2-yl)phenyl]methanol

Cat. No.: B3813208
M. Wt: 216.24 g/mol
InChI Key: JSBZFGPXEGDDOG-UHFFFAOYSA-N
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Description

[4-(3-Methoxypyrazin-2-yl)phenyl]methanol: is a chemical compound that features a methoxy group attached to a pyrazine ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methoxypyrazin-2-yl)phenyl]methanol typically involves the reaction of 3-methoxypyrazine with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a base-catalyzed reaction to facilitate the nucleophilic substitution of the methoxy group on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: [4-(3-Methoxypyrazin-2-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(3-Methoxypyrazin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of [4-(3-Methoxypyrazin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The methoxy group and the pyrazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • [4-(3-Methoxypyrazin-2-yl)phenyl]methanol
  • [4-(3-Methoxypyrazin-2-yl)phenyl]amine
  • [4-(3-Methoxypyrazin-2-yl)phenyl]ethanol

Comparison: Compared to its analogs, this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The methoxy group on the pyrazine ring also contributes to its unique properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3-methoxypyrazin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-11(13-6-7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBZFGPXEGDDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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